![molecular formula C9H5BrFN B2868677 5-Bromo-7-fluoroquinoline CAS No. 1239462-97-5](/img/structure/B2868677.png)
5-Bromo-7-fluoroquinoline
Overview
Description
5-Bromo-7-fluoroquinoline is an organic compound with a molecular weight of 226.05 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is1S/C9H5BrFN/c10-8-4-6 (11)5-9-7 (8)2-1-3-12-9/h1-5H
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place and kept dry .Scientific Research Applications
Antibacterial Agent Synthesis
5-Bromo-7-fluoroquinoline has been utilized as a key intermediate in the synthesis of novel quinolone derivatives. For instance, Hayashi et al. (2002) demonstrated its application in creating quinolone compounds with excellent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones. These compounds also showed significant activity against Gram-negative bacteria, comparable to existing fluoroquinolones (Hayashi, Takahata, Kawamura, & Todo, 2002).
Cancer Research and Drug Resistance
In the context of cancer research, this compound derivatives have been explored for their potential in overcoming drug resistance. Feng et al. (2017) investigated the role of the NLRP3 inflammasome in the resistance of oral squamous cell carcinoma (OSCC) to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Their findings suggest that targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway could enhance the effectiveness of 5-FU-based chemotherapy in OSCC treatment (Feng et al., 2017).
Chemotherapeutic Agent Development
Further, this compound has been pivotal in synthesizing analogs of known anticancer agents. Golubev et al. (2010) developed a method for creating 3-bromomethyl-2-chloro-4-fluoromethylquinolines, leading to the synthesis of 7-trifluoromethylluotonin, an analog of the antitumor alkaloid luotonin A, which retains antitumor activity and shows potential for apoptosis induction in tumor cells (Golubev et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-7-fluoroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that this compound may have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry, at room temperature . .
properties
IUPAC Name |
5-bromo-7-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRTXFHNXXGJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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